7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine
Description
7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine is a bicyclic amine featuring a bicyclo[4.1.0]heptane scaffold (a seven-membered ring system with a bridge between positions 4 and 1) substituted with a trifluoromethyl (-CF₃) group at position 7 and an amine (-NH₂) at position 2. This compound has garnered interest due to its structural uniqueness, combining a strained bicyclic framework with a highly electronegative and lipophilic CF₃ group.
Properties
CAS No. |
1251923-74-6 |
|---|---|
Molecular Formula |
C8H12F3N |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
7-(trifluoromethyl)bicyclo[4.1.0]heptan-2-amine |
InChI |
InChI=1S/C8H12F3N/c9-8(10,11)7-4-2-1-3-5(12)6(4)7/h4-7H,1-3,12H2 |
InChI Key |
HWXIQMIRMUVWTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2C(F)(F)F)C(C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine typically involves the cycloisomerization of 1,6-enynes catalyzed by transition metals such as platinum (II) and gold (I) . The reaction conditions often include the use of specific ligands and solvents to facilitate the formation of the bicyclic structure.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of transition metal-catalyzed cycloisomerization can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products: The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Bicyclo[4.1.0]heptane Systems
Bicyclo[4.1.0]heptan-3-amine (CAS 78293-51-3)
- Structure : Lacks the trifluoromethyl group, with the amine at position 3 instead of position 2.
- No biological activity data are reported, but its synthesis suggests utility as a precursor for functionalized bicyclic amines .
6-Methyl-7-(3-oxobutyl)-bicyclo[4.1.0]heptan-3-one
- Structure : A ketone derivative with a methyl and oxobutyl substituent, isolated from Curcuma species.
- Properties : Demonstrates the diversity of substituents achievable on bicyclo[4.1.0] frameworks. The ketone group may confer different reactivity compared to amines, limiting direct pharmacological comparisons .
Bicyclo[2.2.1]heptan-2-amine Derivatives
The bicyclo[2.2.1]heptane (norbornane) system is a well-studied scaffold in medicinal chemistry. Key examples include:
N-Substituted Bicyclo[2.2.1]heptan-2-amines (Compounds 5a–f)
- Structure: Feature aromatic (e.g., phenyl, 4-fluorophenyl) and heterocyclic (e.g., piperidinyl, morpholino) substituents on the amine.
- Biological Activity : Act as NMDA receptor antagonists, with compound 5a (2-phenyl-N-(2-(piperidin-1-yl)ethyl) derivative) showing the highest affinity (IC₅₀ in the micromolar range) and neuroprotective effects in rodent models .
- Toxicity : In vitro studies using MDCK and N2a cell lines revealed concentration-dependent toxicity at >100 µM, comparable to the clinical NMDA antagonist memantine .
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine (Bornylamine Hydrochloride)
Comparison Table
Key Structural and Functional Differences
Bicyclic Framework: The bicyclo[4.1.0] system in the target compound introduces distinct ring strain and spatial geometry compared to the norbornane ([2.2.1]) system. This may alter binding to biological targets, as seen in CXCR2 antagonists where bicyclo[2.2.1] ring size critically affects receptor affinity .
Electron-withdrawing effects may stabilize the amine against metabolic degradation, extending half-life in vivo.
Biological Activity: While bicyclo[2.2.1] derivatives show validated activity as NMDA or CXCR2 antagonists, the target compound’s pharmacological profile remains speculative.
Biological Activity
7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H12F3N
- Molecular Weight : 201.20 g/mol
- IUPAC Name : this compound
Biological Activity
This compound exhibits various biological activities, particularly in the context of neuropharmacology and receptor interaction.
The compound is believed to act primarily as a modulator of neurotransmitter systems, particularly through interactions with NMDA receptors, which are critical in excitatory neurotransmission and are implicated in various neurological disorders.
Case Studies and Experimental Data
- Neuroprotective Effects : In studies involving neurodegenerative models, this compound has shown potential neuroprotective effects similar to established NMDA antagonists like memantine. The compound demonstrated dose-dependent inhibition of excitotoxicity in neuronal cultures, suggesting a protective role against glutamate-induced cell death .
- Toxicity Profiles : Toxicity assessments revealed that the compound has an acceptable therapeutic index, with IC50 values above 150 μM in various cell lines, indicating lower toxicity compared to traditional NMDA antagonists . This suggests that it may be a viable candidate for further development in treating neurodegenerative diseases.
- Binding Affinity : Binding studies have shown that this compound interacts specifically with NMDA receptor sites, exhibiting a competitive binding profile that could be beneficial for therapeutic applications targeting excitotoxic conditions .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar bicyclic amines is presented below:
| Compound Name | Structure Type | Key Activity | IC50 (μM) |
|---|---|---|---|
| This compound | Bicyclic Amine | NMDA antagonist | >150 |
| Memantine | Uncompetitive NMDA Antagonist | Neuroprotection | ~1 |
| Other Bicyclic Amines | Various | Variable (some neuroprotective) | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
